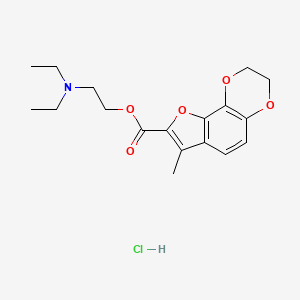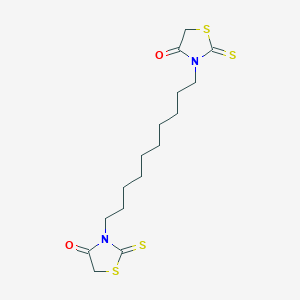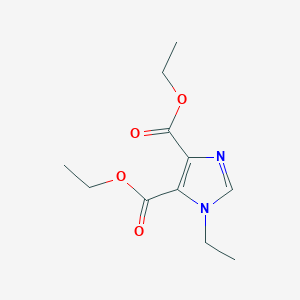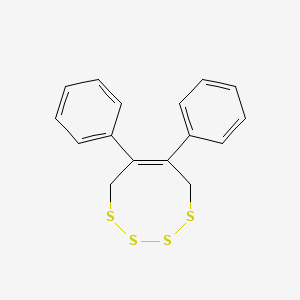
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes two phenyl groups and a tetrathiocine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine typically involves the reaction of diphenylacetylene with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the reactants and products. The process can be summarized as follows:
Reactants: Diphenylacetylene and sulfur.
Catalyst: Often a transition metal catalyst such as palladium or platinum.
Conditions: Elevated temperatures (around 150-200°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with unique electronic and optical properties.
作用機序
The mechanism of action of (6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form bonds with metal ions or interact with thiol groups in proteins, affecting their function. Additionally, the phenyl groups may participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A pheromone component with a similar structural motif.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another pheromone component with comparable properties.
Uniqueness
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine is unique due to its tetrathiocine ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
34804-74-5 |
|---|---|
分子式 |
C16H14S4 |
分子量 |
334.6 g/mol |
IUPAC名 |
(6Z)-6,7-diphenyl-5,8-dihydrotetrathiocine |
InChI |
InChI=1S/C16H14S4/c1-3-7-13(8-4-1)15-11-17-19-20-18-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2/b16-15- |
InChIキー |
KLXGZLOZPWOETP-NXVVXOECSA-N |
異性体SMILES |
C1/C(=C(\CSSSS1)/C2=CC=CC=C2)/C3=CC=CC=C3 |
正規SMILES |
C1C(=C(CSSSS1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


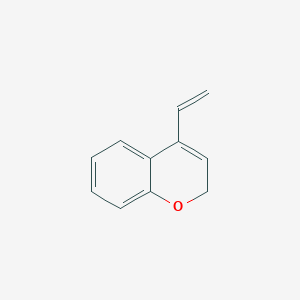
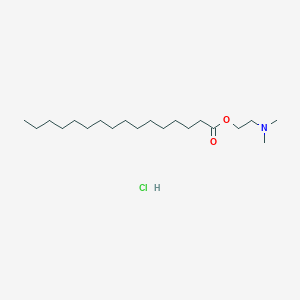
![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)
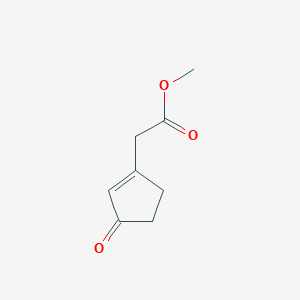
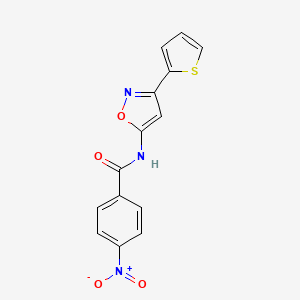

![{[Fluoro(dimethyl)silyl]imino}(trimethyl)-lambda~5~-phosphane](/img/structure/B14678189.png)
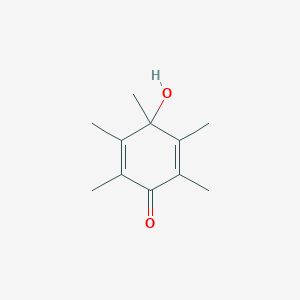
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)
![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
